4aH-1,8-naphthyridin-2-one
Description
4aH-1,8-Naphthyridin-2-one is a bicyclic heteroaromatic compound characterized by a fused naphthyridine core with a ketone group at position 2. Its structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry. Notably, derivatives of this compound have been investigated as selective CB2 receptor agonists, particularly for their immunomodulatory effects in autoimmune disorders like multiple sclerosis (MS) .
In preclinical studies, 4aH-1,8-naphthyridin-2-one derivatives (e.g., CB74) demonstrated potent inhibition of cytokine production (e.g., TNF-α) and suppression of T-cell activation markers (CD69 and CD54) in peripheral blood mononuclear cells (PBMCs) from MS patients. These effects were observed without compromising cell viability, suggesting a receptor-mediated mechanism targeting pathways such as Akt, NF-κB, and Erk .
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
4aH-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C8H6N2O/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-6H |
InChI Key |
LXNWSBHCDJHQJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C=CC(=O)N=C2N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of 1,8-naphthyridines, including multicomponent reactions, the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For example, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation yields 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .
Industrial Production Methods: Industrial production methods for 1,8-naphthyridines often involve the use of multicomponent reactions due to their efficiency in generating complex molecular architectures . These methods are designed to be eco-friendly, safe, and atom-economical .
Chemical Reactions Analysis
Types of Reactions: 4aH-1,8-naphthyridin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include sodium azide, trimethylsilyl azide, and various metal catalysts . Microwave irradiation is often employed to enhance reaction rates and yields .
Major Products: The major products formed from these reactions include 3- and 4-amino-1,8-naphthyridin-2(1H)-ones, which are valuable intermediates in the synthesis of more complex compounds .
Scientific Research Applications
4aH-1,8-naphthyridin-2-one has a wide range of scientific research applications. It is used in medicinal chemistry for the development of antibiotics and anticancer agents . In biology, it serves as a ligand in the study of molecular interactions and as a component in light-emitting diodes and dye-sensitized solar cells . Additionally, it has applications in the development of molecular sensors and self-assembly host-guest systems .
Mechanism of Action
The mechanism of action of 4aH-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to act as selective CB2 receptor agonists, which are involved in immune modulation and neuroinflammation . These compounds can down-regulate TNF-α production and inhibit cell proliferation through pathways involving Akt, Erk, and NF-kB phosphorylation .
Comparison with Similar Compounds
Table 2: Impact of Substituents on 1,8-Naphthyridin-2-One Derivatives
- Structural Trends : Chloro substituents enhance antiproliferative activity, likely due to improved pharmacokinetics, while hydroxy groups balance solubility and target engagement .
Comparison with Quinoline-Based Hybrids
Quinoline hybrids incorporating the 1,8-naphthyridin-2-one moiety (e.g., 6,7-disubstituted-4-phenoxyquinoline derivatives) demonstrate enhanced antiproliferative effects compared to parent structures. For example, these hybrids inhibit c-Met and VEGF receptors in cancer models, with IC₅₀ values in the nanomolar range . The naphthyridinone ring likely stabilizes receptor-ligand interactions through hydrogen bonding and π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
